![molecular formula C23H24FN3O4S2 B4086576 2-(4-fluorophenoxy)-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B4086576.png)
2-(4-fluorophenoxy)-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}butanamide
Description
Compounds with similar structural features to "2-(4-fluorophenoxy)-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}butanamide" are often synthesized for their potential biological activities. These include various heterocyclic compounds incorporating elements like fluorophenyl groups, pyrrolidinyl moieties, and thiazol rings, which are of interest in medicinal chemistry due to their diverse pharmacological properties.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions, starting with the functionalization of precursor molecules followed by coupling reactions to introduce the desired heterocyclic systems. For example, compounds are prepared by reactions between amine or sulfonamide precursors and halogenated or activated phenyl derivatives, often in the presence of bases or catalysts to achieve high yields (Manolov, Ivanov, & Bojilov, 2021).
Molecular Structure Analysis
The molecular structures of compounds with related functionalities are characterized using spectroscopic techniques such as NMR (1H, 13C), IR, UV-Vis, and mass spectrometry. X-ray crystallography provides detailed information about the arrangement of atoms within the crystal lattice, revealing the molecular conformation, dihedral angles, and intermolecular interactions (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Future Directions
properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O4S2/c1-2-21(31-18-9-7-17(24)8-10-18)22(28)26-23-25-20(15-32-23)16-5-11-19(12-6-16)33(29,30)27-13-3-4-14-27/h5-12,15,21H,2-4,13-14H2,1H3,(H,25,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCBALKPCGFSGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)OC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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